molecular formula C7H16O4S B13562075 2-Ethoxy-2-methylpropylmethanesulfonate

2-Ethoxy-2-methylpropylmethanesulfonate

Cat. No.: B13562075
M. Wt: 196.27 g/mol
InChI Key: PROPSLBLNKQUQG-UHFFFAOYSA-N
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Description

2-ethoxy-2-methylpropyl methanesulfonate is an organic compound with the molecular formula C7H16O4S. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is often utilized in organic synthesis, pharmaceutical development, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-methylpropyl methanesulfonate typically involves the reaction of 2-ethoxy-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of 2-ethoxy-2-methylpropyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Scientific Research Applications

2-ethoxy-2-methylpropyl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-2-methylpropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2-methylpropyl methanesulfonate
  • 2-ethoxy-2-methylpropyl tosylate
  • 2-ethoxy-2-methylpropyl triflate

Uniqueness

2-ethoxy-2-methylpropyl methanesulfonate is unique due to its specific reactivity and the stability of the methanesulfonate group. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C7H16O4S

Molecular Weight

196.27 g/mol

IUPAC Name

(2-ethoxy-2-methylpropyl) methanesulfonate

InChI

InChI=1S/C7H16O4S/c1-5-10-7(2,3)6-11-12(4,8)9/h5-6H2,1-4H3

InChI Key

PROPSLBLNKQUQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)COS(=O)(=O)C

Origin of Product

United States

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